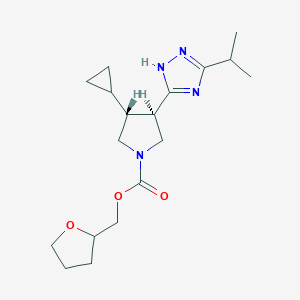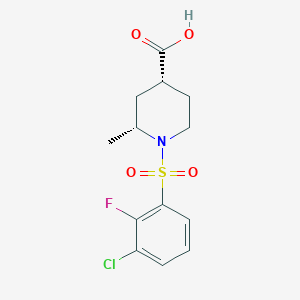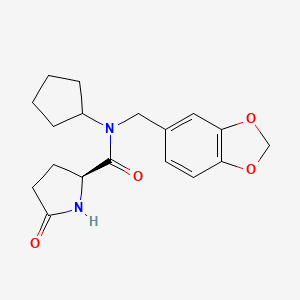![molecular formula C21H30N2O2 B7343740 (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanone](/img/structure/B7343740.png)
(4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanone, also known as BOC-Diazepinone, is a synthetic compound that has gained significant attention in scientific research. BOC-Diazepinone is a diazepanone derivative, which has the potential to be used in various fields such as medicinal chemistry, drug discovery, and chemical biology.
Mécanisme D'action
The mechanism of action of (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone is not fully understood. However, it is known to interact with various biological targets, including proteins and enzymes. (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). Additionally, (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone has been shown to bind to specific protein targets, including bromodomains and SH2 domains.
Biochemical and Physiological Effects:
(4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. Furthermore, (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone has been shown to have anti-inflammatory effects and reduce the levels of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone is its versatility in various scientific research applications. (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone is also relatively easy to synthesize, and the synthesis method is well-established. However, one of the limitations of (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone is its low solubility in water, which can make it challenging to use in certain experiments. Additionally, (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone in scientific research. One potential direction is the development of (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone derivatives with improved solubility and potency. Additionally, (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone can be used in the development of novel cancer therapeutics and treatments for neurodegenerative disorders. Furthermore, (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone can be used to study the function of various biological targets and their role in disease processes.
Méthodes De Synthèse
The synthesis of (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone involves the reaction of 4-benzyl-1,4-diazepan-2-one with (1R,2S)-2-(oxan-4-yl)cyclopropanecarboxylic acid in the presence of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature for 24 hours. The resulting product is purified by column chromatography, and the BOC protecting group is removed using trifluoroacetic acid (TFA) to yield (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone.
Applications De Recherche Scientifique
(4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone has been used in various scientific research applications. One of the significant applications is in the field of medicinal chemistry, where it has been used as a starting material for the synthesis of potential drug candidates. (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone has also been used as a chemical probe to study the function of various biological targets, including protein-protein interactions and enzyme activity. Additionally, (4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoneone has been used in chemical biology to study the cellular processes involved in diseases such as cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
(4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c24-21(20-15-19(20)18-7-13-25-14-8-18)23-10-4-9-22(11-12-23)16-17-5-2-1-3-6-17/h1-3,5-6,18-20H,4,7-16H2/t19-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDARAYGPTWGEEN-VQTJNVASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2C3CCOCC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)C(=O)[C@@H]2C[C@H]2C3CCOCC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3R,4R)-1-but-3-enylsulfonyl-4-cyclopropylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7343664.png)
![5-[(3R,4R)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7343667.png)
![5-[(3R,4R)-4-cyclopropyl-1-cyclopropylsulfonylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7343677.png)
![4-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B7343681.png)
![4-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-6-fluoropyrimidine](/img/structure/B7343688.png)
![5-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7343689.png)
![3-chloro-5-[[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridine](/img/structure/B7343691.png)
![(1R,2R)-2-[4-[(4-ethylphenyl)sulfonylamino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343705.png)
![(1R,2R)-2-[4-[[4-(methoxymethyl)phenyl]sulfonylamino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343719.png)
![4-[(2,6-Difluoro-4-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic acid](/img/structure/B7343729.png)
![methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate](/img/structure/B7343735.png)

